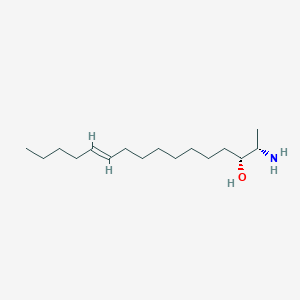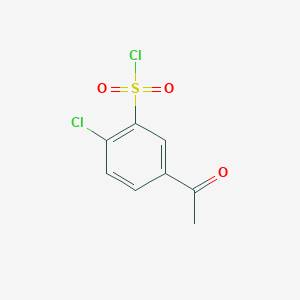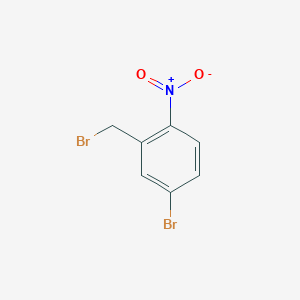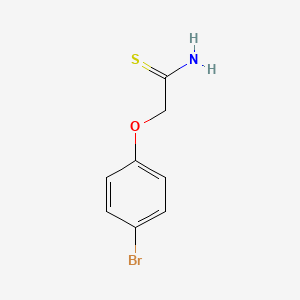![molecular formula C18H21N3O6 B3036609 1-(2-{[(Cyclopentylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene CAS No. 383147-08-8](/img/structure/B3036609.png)
1-(2-{[(Cyclopentylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene
Overview
Description
1-(2-{[(Cyclopentylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene is a chemical compound with the molecular formula C18H21N3O6 . It has a molecular weight of 375.4 g/mol.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (375.4 g/mol) and its molecular formula (C18H21N3O6). Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of α,ω-Dicarboxylic Acid Dimethyl Esters : A study by Lee and Ku (2002) describes a reaction involving cycloalkanones with derivatives similar to 1-(2-{[(Cyclopentylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene, leading to the production of dicarboxylic acid dimethyl esters in high yields. This indicates its potential use in organic synthesis and material science applications (Lee & Ku, 2002).
Synthesis of Cyclohexane Derivatives : A research paper by Kaya et al. (2014) discusses the synthesis of cyclohexane derivatives, including the usage of 2,4-dinitrobenzenesulfenyl chloride. This study highlights the selectivity in addition reactions, which can be crucial for the development of various industrial chemicals and intermediates (Kaya et al., 2014).
Molecular Studies
Molecular Polarisability : Research by Calderbank et al. (1968) provides insights into the molecular polarisability of compounds including 1,2- and 1,4-dinitrobenzene. This kind of study is vital for understanding the electronic properties of molecules, which can be crucial in the development of new materials and electronic devices (Calderbank et al., 1968).
Degradation in Aqueous Solutions : Quiroz et al. (2014) studied the electrochemical oxidation of 1-hydroxy-2,4-dinitrobenzene in aqueous solutions, a compound structurally related to 1-(2-{[(Cyclopentylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene. This research is significant for understanding the environmental impact and degradation pathways of such chemicals (Quiroz et al., 2014).
Analytical Chemistry Applications
- TLC Derivatization of Amines : Jegorov et al. (1990) describe the use of 1-fluoro-2,4-dinitrobenzene for TLC derivatization of higher aliphatic amines and cyclohexylamine. This method is essential for selective detection in analytical chemistry, particularly in assessing the efficacy of anticorrosive protection (Jegorov et al., 1990).
Mechanism of Action
properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] cyclopentanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6/c22-18(12-5-1-2-6-12)27-19-16-8-4-3-7-14(16)15-10-9-13(20(23)24)11-17(15)21(25)26/h9-12,14H,1-8H2/b19-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVJYQBVPVWJDQ-KNTRCKAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{[(Cyclopentylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-({4-[2-(4-Cyclohexylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3036529.png)





![[5-(3,5-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B3036540.png)





